molecular formula C14H11NO2 B13037014 3-Methyl-1h-benzo[g]indole-2-carboxylic acid

3-Methyl-1h-benzo[g]indole-2-carboxylic acid

Cat. No.: B13037014
M. Wt: 225.24 g/mol
InChI Key: PCSKNCUIPXNDEJ-UHFFFAOYSA-N
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Description

3-Methyl-1h-benzo[g]indole-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused benzene and pyrrole ring system, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1h-benzo[g]indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This reaction involves the cyclization of phenylhydrazones in the presence of an acid catalyst, such as glacial acetic acid and concentrated hydrochloric acid . Another method involves the oxidation of 1-methylindole-3-aldehyde using alkaline potassium permanganate .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1h-benzo[g]indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1h-benzo[g]indole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1h-benzo[g]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1h-benzo[g]indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fused benzene and pyrrole ring system, along with the carboxylic acid functional group, contribute to its versatility in various applications .

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-methyl-1H-benzo[g]indole-2-carboxylic acid

InChI

InChI=1S/C14H11NO2/c1-8-10-7-6-9-4-2-3-5-11(9)13(10)15-12(8)14(16)17/h2-7,15H,1H3,(H,16,17)

InChI Key

PCSKNCUIPXNDEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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